N-(2,2,2-trifluoroethyl)-1-benzothiophene-2-carboxamide
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Description
“N-(2,2,2-trifluoroethyl)” is a group found in various organic compounds . It’s part of a larger family of fluorine-containing organic compounds, which are widely used in new drug development . The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for these compounds .
Synthesis Analysis
“N-(2,2,2-trifluoroethyl)isatin ketimines” have been developed as fluorine-containing synthons . They’ve been involved in various organic synthesis reactions in recent years . For instance, a highly efficient asymmetric Michael addition reaction between N-(2,2,2-trifluoroethyl)isatin ketimines and ethylene sulfonyl fluoride was realized .Molecular Structure Analysis
The molecular structure of compounds with the “N-(2,2,2-trifluoroethyl)” group can vary. For example, “2-amino-N-(2,2,2-trifluoroethyl)acetamide” has a molecular weight of 156.11 .Chemical Reactions Analysis
“N-(2,2,2-trifluoroethyl)isatin ketimines” have been involved in various types of reactions, including cycloaddition and cascade reactions . A novel strategy for the [3 + 2] cycloaddition of N-(2,2,2-trifluoroethyl)isatin ketimines to benzynes was described .Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with the “N-(2,2,2-trifluoroethyl)” group can vary. For example, “2-amino-N-(2,2,2-trifluoroethyl)acetamide” is a liquid or solid at room temperature .Safety and Hazards
Future Directions
Fluorine-containing organic compounds, including those with the “N-(2,2,2-trifluoroethyl)” group, are extremely widely used in the field of new drug development . Their unique properties have led to an increasing number of applications, and they’re likely to continue to be a focus of research and development in the future .
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NOS/c12-11(13,14)6-15-10(16)9-5-7-3-1-2-4-8(7)17-9/h1-5H,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJALQVOOJWBOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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